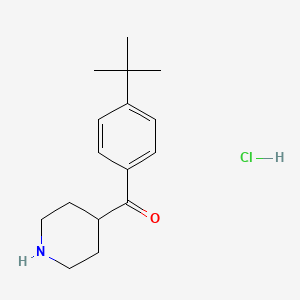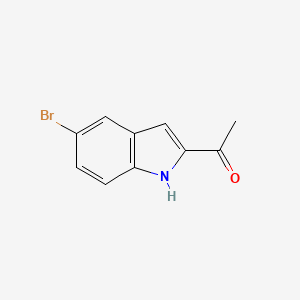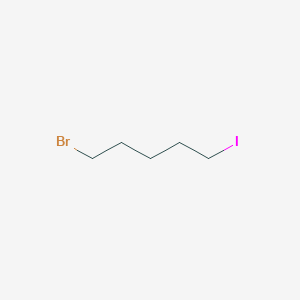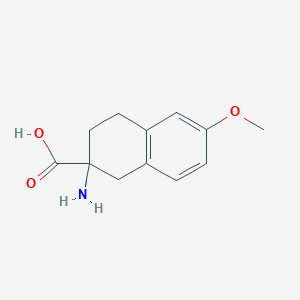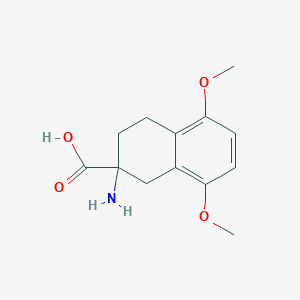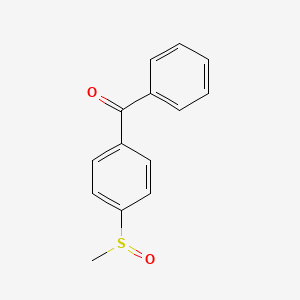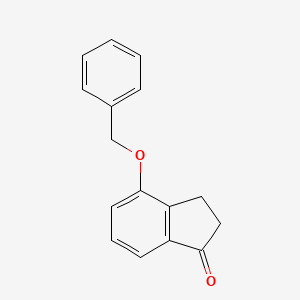
4-(苄氧基)-2,3-二氢-1H-茚-1-酮
描述
The compound 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is a chemical of interest in various fields of research due to its potential applications and structural properties. While the provided data does not directly discuss this compound, it does provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of 4-(benzyloxy)-1H-indazole, which was achieved through a five-step reaction process with a total yield of 76.3% . Similarly, the synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones was described, providing insights into the reactivity of these compounds . These methods could potentially be adapted for the synthesis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one has been characterized using various techniques such as single-crystal X-ray crystallography, NMR spectroscopy, and DFT calculations . For instance, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was elucidated, revealing a 2-D and 3-D supramolecular framework . These techniques could be applied to determine the molecular structure of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one and understand its conformation and stability.
Chemical Reactions Analysis
The reactivity and chemical behavior of similar compounds have been explored, such as the synthesis of various derivatives and the investigation of their olfactory properties . The study of 3,4-dihydro-1,4-benzoxazin-2-ones provided considerations regarding their reactivity, which could be relevant for understanding the chemical reactions that 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic methods and theoretical calculations. For example, the electronic transitions and spectral features of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime were performed by TD-DFT calculations . The noncovalent supramolecular interactions and the role of substitution in stabilizing the 3D structures of 3-benzylchroman-4-ones were quantified using Hirshfeld surface analysis . These analyses provide a foundation for predicting the properties of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one.
科学研究应用
-
Antioxidant and Antimicrobial Activity
- Field : Biochemistry
- Application : The compound is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have antioxidant and antimicrobial activity .
- Method : The Schiff base ligands are synthesized by a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results : The synthesized metal(II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal(II) complexes also showed more potent antimicrobial activity than the free Schiff base ligands .
-
Synthesis of Hetaryl-Azophenol Dyes
- Field : Organic Chemistry
- Application : 4-Benzyloxyphenol, a related compound, is used in the synthesis of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
- Method : The exact method is not specified, but it involves the reaction of 4-Benzyloxyphenol with heterocyclic amines in nitrosyl sulphuric acid .
- Results : The result is the formation of hetaryl-azophenol dyes, which have applications in polyester fiber dyeing and in the rubber industry .
-
Synthesis of Chalcone Derivatives
- Field : Pharmaceutical and Medicinal Chemistry
- Application : A related compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, is used in the synthesis of novel chalcone derivatives .
- Method : The chalcone derivatives are synthesized by coupling with aromatic substituted .
- Results : The synthesized chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry .
-
PPARα Agonists for Retinal Disorders
- Field : Medicinal Chemistry
- Application : A related compound, 4-Benzyloxy-benzylamino, has been used to develop efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .
- Method : The exact method is not specified, but it involves the evolution of a 4-Benzyloxy-benzylamino chemotype .
- Results : The developed compounds showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and reached cellular potencies <50 nM and exhibited >2,700-fold selectivity for PPARα over other PPAR isoforms .
-
Antioxidant and Antimicrobial Activity of Transition Metal Complexes
- Field : Biochemistry
- Application : 4-(benzyloxy)-2-hydroxybenzaldehyde, a related compound, is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have antioxidant and antimicrobial activity .
- Method : The Schiff base ligands are synthesized by a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results : The synthesized metal(II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal(II) complexes also showed more potent antimicrobial activity than the free Schiff base ligands .
- Crystalline Effects on 4-(Benzyloxy)Benzaldehyde Properties
- Field : Physical Chemistry
- Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), a pharmaceutically important compound, have been investigated through density functional theory (DFT) calculations .
- Method : The properties of original crystalline and optimized gaseous structures have been evaluated to recognize the crystalline effects . In addition to the structural properties, nuclear magnetic resonance (NMR) properties have also been evaluated for both investigated systems to better detect the effects at atomic levels .
- Results : The results indicated that the structural shape of BBA is significantly changed in the optimized gaseous system, showing significant crystalline effects on the geometrical positions . Moreover, the magnitudes for energies and dipole moments indicate notable effects on the electronic properties . The evaluated NMR properties also show that the atoms of aromatic systems detect significant changes more than the atoms of aliphatic systems in the investigated BBA .
安全和危害
属性
IUPAC Name |
4-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDWAGEQXIWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545102 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
86045-82-1 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

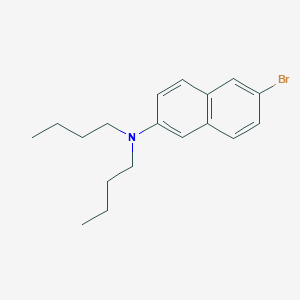
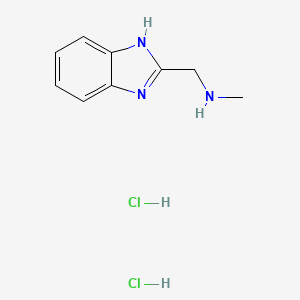
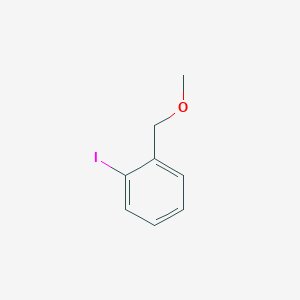
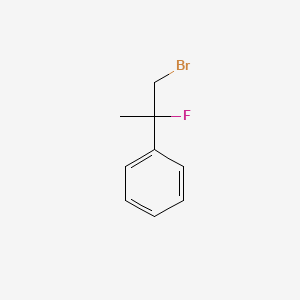

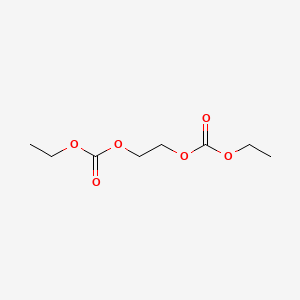
![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)
